molecular formula C23H16N2O B5616098 N-9H-fluoren-2-yl-2-quinolinecarboxamide

N-9H-fluoren-2-yl-2-quinolinecarboxamide

Cat. No. B5616098
M. Wt: 336.4 g/mol
InChI Key: CEBIJABKLATMTL-UHFFFAOYSA-N
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Description

"N-9H-fluoren-2-yl-2-quinolinecarboxamide" is a compound likely derived from fluorene and quinoline structures. Compounds incorporating these structures have been extensively studied for various applications, including materials science, pharmaceuticals, and organic electronics due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of fluorene and quinoline derivatives typically involves multi-step organic reactions. For example, the synthesis of thiazolo[5,4-b]quinoline derivatives involves cyclization of thiazoles and arylaminothiazoles, demonstrating the complexity and versatility in the synthesis of such compounds (Alvarez-Ibarra et al., 1997).

Molecular Structure Analysis

The molecular structure of fluorene and quinoline derivatives is characterized by a planar heteroaromatic framework. This structure contributes to their unique photophysical and electrochemical properties. For instance, octamolybdate complexes constructed from a quinoline–imidazole–monoamide ligand have been studied for their structural and property aspects (Li et al., 2020).

Chemical Reactions and Properties

Fluorene and quinoline derivatives undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic aromatic substitutions. These reactions significantly influence their chemical properties and applications. For example, the synthesis and antitumor evaluation of new thiazolo[5,4-b]quinoline derivatives demonstrate the importance of structural features for antitumor activities (Alvarez-Ibarra et al., 1997).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and boiling point, are crucial for their applications. For instance, aromatic polyamides and polyimides derived from fluorene exhibit high thermal stability and good solubility in polar solvents (Yang & Lin, 1993).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electrochemical properties, are vital for the application of fluorene and quinoline derivatives. The electrochemical and photocatalytic properties of octamolybdate complexes highlight the potential of these compounds in catalysis and materials science (Li et al., 2020).

properties

IUPAC Name

N-(9H-fluoren-2-yl)quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O/c26-23(22-12-9-15-5-2-4-8-21(15)25-22)24-18-10-11-20-17(14-18)13-16-6-1-3-7-19(16)20/h1-12,14H,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBIJABKLATMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9H-fluoren-2-yl)quinoline-2-carboxamide

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